molecular formula C8H7BrN2 B12330116 4-Bromo-3-cyanobenzylamine

4-Bromo-3-cyanobenzylamine

Cat. No.: B12330116
M. Wt: 211.06 g/mol
InChI Key: DXXXQCCCRHVNCC-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanobenzylamine is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the fourth position and a cyano group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzylamine typically involves multi-step reactions starting from commercially available benzene derivatives. One common method includes the bromination of 3-cyanobenzylamine, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyanobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-cyanobenzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, modulation of receptor functions, or interference with cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-cyanobenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-(aminomethyl)-2-bromobenzonitrile

InChI

InChI=1S/C8H7BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2

InChI Key

DXXXQCCCRHVNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)Br

Origin of Product

United States

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